Mevalonic acid

Overview

Description

Mevalonic acid (MVA) is a critical intermediate in the mevalonate pathway, a metabolic route essential for synthesizing isoprenoids, sterols (e.g., cholesterol), and terpenoids . The pathway begins with acetyl-CoA, which undergoes condensation and reduction via 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) to form this compound . MVA is further phosphorylated and decarboxylated to produce isopentenyl pyrophosphate (IPP), the universal precursor for isoprenoid compounds . Clinically, elevated urinary MVA levels are biomarkers for mevalonic aciduria, a rare autosomal recessive disorder caused by mutations in mevalonate kinase (MVK) . Additionally, MVA’s role extends to post-translational protein modifications, such as farnesylation of lamin B , and signaling molecules like isopentenyl adenine, which mediates DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mevalonic acid can be synthesized through various methods. One common approach involves the enantioselective synthesis starting from isoprenol. The process includes homoallylic epoxidation followed by enantiomeric enrichment to obtain the key epoxide intermediate. Further reactions lead to the production of either racemic this compound or its enantiomers .

Industrial Production Methods: In industrial settings, this compound is often produced via microbial fermentation. This method utilizes genetically engineered microorganisms, such as Escherichia coli, to overexpress the mevalonate pathway enzymes. The fermentation process is optimized to achieve high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: Mevalonic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce mevalonolactone.

Reduction: It can be reduced to form mevalonate.

Phosphorylation: this compound is phosphorylated by mevalonate kinase to form mevalonate-5-phosphate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride are used.

Phosphorylation: ATP is used as a phosphorylating agent in the presence of mevalonate kinase.

Major Products:

Mevalonolactone: Formed through oxidation.

Mevalonate-5-phosphate: Formed through phosphorylation.

Scientific Research Applications

Pharmacological Applications

Cholesterol Synthesis Monitoring

Mevalonic acid serves as a biomarker for cholesterol synthesis in clinical research. The levels of MVA in plasma can indicate the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), the rate-limiting enzyme in cholesterol biosynthesis. A study developed a reliable method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify mevalonate levels, facilitating research on anti-hypercholesterolemic drugs like statins .

Case Study: Statin Efficacy

In a clinical setting, monitoring plasma MVA levels helped evaluate the efficacy of statins. By analyzing changes in MVA concentrations before and after treatment, researchers could correlate these changes with reductions in cholesterol levels, thereby assessing drug effectiveness .

Dermatological Applications

Topical Treatment for Skin Barrier Recovery

Research has shown that topical application of this compound can enhance skin barrier recovery in aged mice. It stimulates cholesterol synthesis and improves the epidermal permeability barrier function, which is crucial for skin health . This application suggests potential for developing skincare products aimed at improving skin resilience and recovery.

Case Study: Aged Murine Epidermis

In experiments, aged mice treated with this compound exhibited enhanced resistance to skin damage and improved recovery rates compared to untreated controls. The study highlighted that this compound required lower concentrations than cholesterol to achieve similar effects, indicating its potency as a therapeutic agent .

Biochemical Research

Enzyme Characterization

this compound is vital for characterizing enzymes involved in the mevalonate pathway. For instance, studies have focused on mevalonate kinase (MVK), which converts MVA into mevalonate-5-phosphate (MVP). Understanding MVK's function can provide insights into metabolic disorders linked to mevalonate metabolism .

Table 1: Enzymatic Functions Related to this compound

| Enzyme | Function | Role in Mevalonate Pathway |

|---|---|---|

| MVK | Converts MVA to MVP | Key step in isoprenoid biosynthesis |

| HMGR | Catalyzes the conversion of HMG-CoA to MVA | Rate-limiting step in cholesterol synthesis |

| Squalene synthase | Converts farnesyl pyrophosphate to squalene | Essential for sterol biosynthesis |

Plant Biology Applications

Role in Isoprenoid Production

In plants, the mevalonate pathway is critical for synthesizing various isoprenoids that play roles in growth, development, and defense mechanisms against pathogens. Research indicates that extracellular ATP can activate the mevalonate pathway, enhancing plant responses to stress .

Case Study: Plant Defense Mechanisms

Studies have shown that activation of MVK by ATP influences calcium signaling pathways in plants, promoting pathogen defense responses. This highlights the importance of MVA not only as a metabolic intermediate but also as a signaling molecule within plant systems .

Metabolic Studies

In Vivo Metabolism Insights

Research on rat models has revealed significant insights into the metabolism of this compound. It was found that while the liver primarily synthesizes MVA, the kidneys are crucial for its metabolism, converting it into squalene and lanosterol rather than cholesterol . This finding challenges previous assumptions about metabolic pathways and emphasizes the need for further research into tissue-specific metabolism.

Mechanism of Action

Mevalonic acid exerts its effects through the mevalonate pathway. It is converted to isopentenyl pyrophosphate, which serves as a building block for the synthesis of isoprenoids. The key enzyme in this pathway is 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to this compound . This enzyme is the target of statins, which inhibit its activity to reduce cholesterol synthesis .

Comparison with Similar Compounds

Comparison with Methylerythritol Phosphate (MEP) Pathway Compounds

The MEP pathway, localized in plastids, serves as an alternative route for terpenoid biosynthesis in plants and some bacteria. Unlike the MVA pathway, the MEP pathway uses methylerythritol phosphate (MEP) as its key intermediate, derived from pyruvate and glyceraldehyde-3-phosphate .

While both pathways produce terpenes, their spatial separation and substrate specificity lead to distinct roles. For example, D-limonene and α-pinene are synthesized via the MEP pathway in plastids, whereas sesquiterpenes like farnesyl pyrophosphate rely on the MVA pathway .

Comparison with Shikimate Pathway Compounds

The shikimate pathway generates aromatic amino acids (phenylalanine, tyrosine, tryptophan) and phenolic compounds, diverging fundamentally from the MVA pathway’s isoprenoid focus. Shikimic acid, the pathway’s core intermediate, is metabolized into precursors for lignin, alkaloids, and quinones .

| Feature | MVA Pathway | Shikimate Pathway |

|---|---|---|

| Key Intermediate | This compound | Shikimic acid |

| Primary Products | Cholesterol, terpenes, isoprenoids | Aromatic amino acids, lignin, quinones |

| Enzymes | HMGR, MVK | PAL (phenylalanine ammonia-lyase) |

| Biological Role | Membrane integrity, signaling molecules | Structural polymers, UV protection |

Quinones, such as naphthoquinones in Cordia species, are biosynthesized via the shikimate pathway, highlighting its role in redox reactions and electron transport . Unlike MVA-derived terpenes, shikimate products are structurally defined by aromatic rings rather than isoprene units .

Role in Post-Translational Modifications

MVA derivatives, such as farnesyl and geranylgeranyl groups, are critical for protein prenylation, a modification essential for membrane localization of signaling proteins (e.g., Ras, lamin B) . In contrast, palmitic acid undergoes S-palmitoylation, a reversible lipid modification affecting protein trafficking. These modifications underscore the functional diversity of MVA-derived isoprenoids compared to fatty acid derivatives.

Clinical and Analytical Comparisons

- Biomarker Utility: Urinary MVA excretion correlates with cholesterol synthesis rates and is used diagnostically for mevalonic aciduria . In contrast, palmitic acid levels are assessed via lipid panels for metabolic health .

Table 1: Pathway Comparison

| Pathway | Key Intermediate | Localization | Primary Outputs |

|---|---|---|---|

| Mevalonate (MVA) | This compound | Cytoplasm | Cholesterol, terpenes |

| MEP | Methylerythritol-P | Plastids | Carotenoids, monoterpenes |

| Shikimate | Shikimic acid | Chloroplasts | Aromatic amino acids, lignin |

| Fatty Acid | Palmitic acid | Cytoplasm | Triglycerides, membranes |

Table 2: Clinical and Functional Insights

Biological Activity

Mevalonic acid (MVA) is a crucial intermediate in the biosynthesis of cholesterol and other isoprenoids. Its biological activity extends beyond mere metabolic pathways; it plays significant roles in cell proliferation, membrane integrity, and potential therapeutic applications. This article explores the multifaceted biological activities of this compound, supported by case studies and relevant research findings.

1. Role in Cholesterol Biosynthesis

This compound is synthesized from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) through the action of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This pathway is vital for producing cholesterol, which is essential for cell membrane structure and function. Research indicates that mevalonate-derived products are crucial for cell proliferation, as cells require cholesterol and other metabolites for growth and division .

2. Cellular Proliferation and Membrane Integrity

This compound has been implicated in various cellular processes, including:

- Cell Growth : Studies have shown that mevalonate is essential for the proliferation of different cell types. Inhibition of mevalonate synthesis can lead to reduced cell growth, demonstrating its role as a growth factor .

- Membrane Function : MVA contributes to the modification of membrane-associated proteins, including G proteins involved in signal transduction. This modification is critical for maintaining cellular functions such as osmolarity and endocytosis .

3.1 Mevalonic Acidemia

Mevalonic acidemia is a rare genetic disorder caused by mutations in the MVK gene, leading to elevated levels of this compound in the body. Clinical manifestations include developmental delays, dysmorphic features, and metabolic crises. A study involving 61 patients demonstrated that elevated urinary excretion of this compound could serve as a diagnostic marker for this condition, with high sensitivity (92%) and specificity (90%) .

| Characteristic | MK-deficient Patients | MK-sufficient Patients with Elevated MVA | MK-sufficient Patients with Normal MVA |

|---|---|---|---|

| Number (n) | 13 | 12 | 48 |

| Gender (M/F) | 5/8 | 3/9 | 24/24 |

| Median Age (years) | 3.7 | 3.5 | 5.6 |

| Median MVA Excretion (μmol/L) | 11 | 3.3 | 0.1 |

3.2 Pharmacological Applications

Recent studies have explored the potential of statins, which inhibit HMG-CoA reductase, to modulate mevalonate levels for therapeutic benefits:

- Cancer Treatment : Statins like simvastatin have shown promise in inhibiting tumor growth by blocking mevalonate synthesis. In vitro studies indicated that simvastatin could synergistically enhance the effects of chemotherapeutic agents on glioma cells .

- Skin Barrier Recovery : Topical application of this compound has been shown to enhance skin barrier recovery in aged mice by stimulating cholesterol synthesis and improving epidermal permeability barrier function .

The biological effects of this compound are mediated through several mechanisms:

- Cholesterol Synthesis Stimulation : MVA directly stimulates the activity of HMG-CoA reductase, enhancing cholesterol production necessary for cellular functions .

- Protein Modifications : Mevalonate-derived modifications are essential for the proper functioning of various proteins involved in cellular signaling and membrane integrity .

- Regulatory Effects on Gene Expression : The mevalonate pathway influences the expression of genes associated with lipid metabolism and cell cycle regulation .

Q & A

Basic Research Questions

Q. What is the biochemical role of mevalonic acid in isoprenoid biosynthesis, and how is its metabolic flux experimentally tracked?

this compound (MVA) serves as a precursor in the mevalonate pathway, converting to isopentenyl pyrophosphate (IPP), the foundational unit for terpenoids, steroids, and cholesterol. Isotopic labeling (e.g., ¹⁴C or ³H) is used to trace metabolic flux, while LC-MS/MS quantifies intermediates like farnesyl pyrophosphate and geranylgeranyl pyrophosphate . Enzymatic assays for mevalonate kinase (MVK) activity further validate pathway dynamics, particularly in genetic disorders like mevalonic aciduria .

Q. What analytical methods are employed to quantify this compound in biological matrices, and how are matrix effects mitigated?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution (e.g., ²H₇-mevalonic acid as an internal standard) is the gold standard. For plasma, acidification converts MVA to its lactone form, followed by solid-phase extraction (SPE) and reversed-phase ion-pair HPLC . Matrix effects in urine are addressed using surrogate analytes (e.g., deuterated MVA) and calibration in water to bypass endogenous interference .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound production in plant cell suspension cultures?

Central composite design (CCD) with variables like yeast extract concentration (0–200 mg/L) and sampling time (2–12 days) identifies optimal conditions. Quadratic models predict maximal MVA accumulation (1.75 mg/g DW) at 50 mg/L yeast extract and 2-day exposure, validated via ANOVA (R² > 87%) . Prolonged exposure (>2 days) reduces yields due to feedback inhibition, emphasizing time-course experiments .

Q. What are the diagnostic limitations of urinary this compound excretion in mevalonate kinase deficiency (MKD), and how is genetic validation integrated?

Urinary MVA levels (measured via GC-MS) show high sensitivity but variable specificity. Elevated MVA (>1.9 mmol/mol creatinine in infants) requires confirmation by MVK gene sequencing or enzyme assays to exclude false positives (e.g., HMG-CoA reductase mutations). ROC analysis reveals area-under-curve (AUC) >0.85, yet 15% of MKD patients exhibit normal excretion during remission .

Q. How do non-sterol metabolites of this compound regulate nuclear receptors like LXRα, and what experimental models elucidate this interaction?

Oxysterols (e.g., 24(S),25-epoxycholesterol) activate LXRα, while geranylgeraniol inhibits its constitutive activity. Dual-luciferase reporter assays in HEK293 cells transfected with LXRα-responsive promoters demonstrate dose-dependent modulation. Pharmacological inhibitors (e.g., compactin) and isotopic tracing (¹³C-MVA) dissect contributions of specific metabolites .

Q. What in vitro and in vivo models are used to study this compound’s role in mitigating statin-induced myopathy?

C2C12 myotubes treated with simvastatin (10–50 µM) show viability rescue via MVA supplementation (0.1–1 mM), measured via MTT assays. In SD rats, oral MVA (150 mg/kg/day) reverses statin-induced myopathy biomarkers (e.g., elevated CK levels) within 7 days, validated by histopathology .

Q. How is microbial fermentation engineered for scalable this compound production, and what screening strategies identify high-yield strains?

Endomycopsis fibuliger produces 939 µg/mL MVA in urea-enriched media via pH-stat fed-batch fermentation. High-throughput screening uses Lactobacillus heterohiochii auxotrophic assays, selecting strains with >90% mevalonate kinase activity. Metabolic engineering (e.g., HMG-CoA reductase overexpression) further enhances titers .

Q. Methodological Tables

Table 1. Optimization of MVA production in Azadirachta indica cell cultures using CCD :

| Yeast Extract (mg/L) | Sampling Time (days) | MVA Accumulation (mg/g DW) | MVA Production (mg/L) |

|---|---|---|---|

| 50 | 2 | 1.75 | 23.77 |

| 100 | 6 | 0.51 | 6.97 |

Table 2. Diagnostic performance of urinary MVA in MKD :

| Parameter | Value |

|---|---|

| Sensitivity | 92% |

| Specificity | 78% |

| Positive Likelihood Ratio | 4.2 |

| AUC (ROC) | 0.87 |

Properties

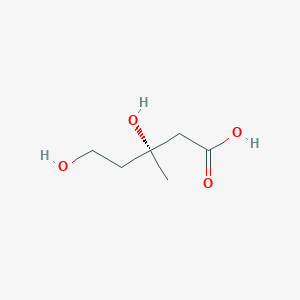

IUPAC Name |

(3R)-3,5-dihydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLQQUUPVSXIM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314151 | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

17817-88-8, 150-97-0 | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17817-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevalonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 - 27 °C | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.